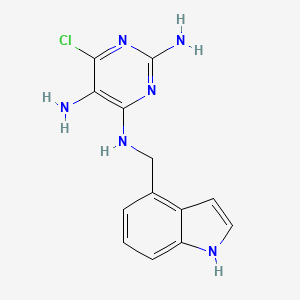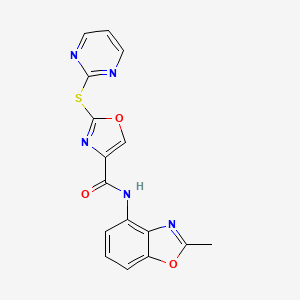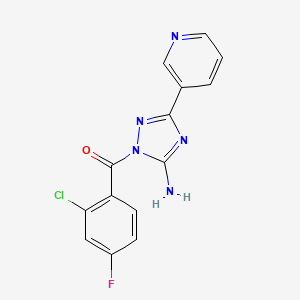
6-chloro-4-N-(1H-indol-4-ylmethyl)pyrimidine-2,4,5-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-N-(1H-indol-4-ylmethyl)pyrimidine-2,4,5-triamine, commonly known as CEP-701, is a small molecule inhibitor of receptor tyrosine kinases. It was first synthesized in 1999 by Pfizer Inc. and has since been studied extensively for its potential in cancer treatment.
Mécanisme D'action
CEP-701 works by inhibiting the activity of several receptor tyrosine kinases, including FLT3, KIT, and TRK. These kinases are involved in the growth and survival of cancer cells. By inhibiting their activity, CEP-701 can slow down or stop the growth of cancer cells.
Biochemical and physiological effects:
CEP-701 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the proliferation and survival of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CEP-701 has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CEP-701 is its specificity for receptor tyrosine kinases. This allows for targeted inhibition of specific pathways involved in cancer growth and survival. However, one limitation of CEP-701 is its potential toxicity. In preclinical studies, it has been shown to cause toxicity to the nervous system and gastrointestinal tract at high doses.
Orientations Futures
There are several future directions for research on CEP-701. One direction is the development of more potent and selective inhibitors of receptor tyrosine kinases. Another direction is the investigation of combination therapies with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosing and scheduling of CEP-701 for maximum efficacy and minimal toxicity.
Méthodes De Synthèse
The synthesis of CEP-701 involves a series of chemical reactions starting from commercially available starting materials. The final product is obtained through a multi-step process that includes the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper but can be found in the original research publication.
Applications De Recherche Scientifique
CEP-701 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of several receptor tyrosine kinases that are involved in the growth and survival of cancer cells. In preclinical studies, CEP-701 has demonstrated efficacy against a variety of cancers, including leukemia, lymphoma, and solid tumors.
Propriétés
IUPAC Name |
6-chloro-4-N-(1H-indol-4-ylmethyl)pyrimidine-2,4,5-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN6/c14-11-10(15)12(20-13(16)19-11)18-6-7-2-1-3-9-8(7)4-5-17-9/h1-5,17H,6,15H2,(H3,16,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAHAUQKFVEVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CNC3=C(C(=NC(=N3)N)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-(1H-indol-4-ylmethyl)pyrimidine-2,4,5-triamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-7-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7433647.png)
![2-(2H-indazol-3-yl)-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]acetamide](/img/structure/B7433648.png)
![benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate](/img/structure/B7433650.png)

![benzyl 3-[1-(2H-tetrazol-5-yl)butylcarbamoyl]azetidine-1-carboxylate](/img/structure/B7433659.png)
![[7-(1-Fluorocyclohexanecarbonyl)-2,7-diazaspiro[3.4]octan-2-yl]-(2-methyltriazol-4-yl)methanone](/img/structure/B7433662.png)

![tert-butyl N-[[5-[(4-bromo-2,6-difluorophenyl)methylcarbamoyl]pyrimidin-2-yl]methyl]carbamate](/img/structure/B7433673.png)
![N-[2,2-dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]-3-(1-phenylpyrazol-4-yl)propanamide](/img/structure/B7433676.png)
![2-Chloro-5-[[1-(4-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine](/img/structure/B7433690.png)
![N-[[1-[4-(fluoromethyl)benzoyl]-5-methylpyrrolidin-3-yl]methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7433698.png)
![2-[(5-Bromo-2-methoxyphenyl)methyl]-3-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7433716.png)

![benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7433741.png)